4-(Cyclopropylmethoxy)-2-methylbenzoic acid
Overview
Description
4-(Cyclopropylmethoxy)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a cyclopropylmethoxy group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-methylbenzoic acid typically involves the introduction of the cyclopropylmethoxy group onto the benzene ring followed by the addition of a carboxylic acid group. One common method involves the reaction of 2-methylbenzoic acid with cyclopropylmethanol in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyclopropylmethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acids with different functional groups.
Scientific Research Applications
4-(Cyclopropylmethoxy)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the proliferation of epithelial cells stimulated by transforming growth factor-beta 1 (TGF-β1), which plays a role in the pathogenesis of pulmonary fibrosis . The compound’s effects are mediated through the modulation of signaling pathways involved in cell proliferation and differentiation.
Comparison with Similar Compounds
4-(Cyclopropylmethoxy)-2-methylbenzoic acid can be compared with other similar compounds such as:
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has similar structural features but includes a difluoromethoxy group, which may confer different chemical and biological properties.
2-Methylbenzoic acid: Lacks the cyclopropylmethoxy group, making it less complex and potentially less active in certain applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-2-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-6-10(15-7-9-2-3-9)4-5-11(8)12(13)14/h4-6,9H,2-3,7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIMGUODOKKOEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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